molecular formula C10H23N3 B563191 2-(2,5-Diethyl-1-piperazinyl)ethanamine CAS No. 103502-77-8

2-(2,5-Diethyl-1-piperazinyl)ethanamine

Cat. No.: B563191
CAS No.: 103502-77-8
M. Wt: 185.315
InChI Key: YSGHRJSAEBMOOA-UHFFFAOYSA-N
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Description

2-(2,5-Diethyl-1-piperazinyl)ethanamine is a piperazine-derived secondary amine characterized by a piperazine core substituted with two ethyl groups at the 2- and 5-positions and an ethanamine side chain.

Properties

CAS No.

103502-77-8

Molecular Formula

C10H23N3

Molecular Weight

185.315

IUPAC Name

2-(2,5-diethylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C10H23N3/c1-3-9-8-13(6-5-11)10(4-2)7-12-9/h9-10,12H,3-8,11H2,1-2H3

InChI Key

YSGHRJSAEBMOOA-UHFFFAOYSA-N

SMILES

CCC1CNC(CN1CCN)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following piperazine-ethanamine derivatives share structural motifs with 2-(2,5-Diethyl-1-piperazinyl)ethanamine, differing primarily in substituents on the piperazine ring and ethanamine chain. Key comparisons are outlined below:

2-(4-Benzyl-1-piperazinyl)ethanamine (Compound 4, )

  • Structure : Piperazine ring substituted with a benzyl group at the 4-position; ethanamine side chain.
  • Synthesis : Synthesized via nucleophilic substitution of a benzyl halide with piperazine, followed by ethanamine chain incorporation (95% yield) .
  • Physicochemical Properties :
    • Molecular Weight : 219 g/mol (GC-MS: m/z 219 [M⁺]) .
    • NMR Data : Distinct signals for benzyl aromatic protons (δ 7.18–7.27 ppm) and piperazine/ethylamine protons (δ 2.35–2.73 ppm) .

{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine ()

  • Structure : Piperazine ring substituted with a 2,3-dimethylphenyl group; ethanamine chain.
  • Key Data: CAS Registry: 138551-05-2. Synonyms: Multiple identifiers (e.g., AC1Q2DLY, CHEMBL2094347) .
  • Comparison : The 2,3-dimethylphenyl group introduces steric hindrance and electron-donating effects, which may modulate receptor-binding affinity compared to diethyl substituents.

2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine ()

  • Structure: Piperidine (non-aromatic) core with a 3-methyl group; trifluoromethylphenyl substituent on the ethanamine chain.
  • Key Data :
    • Molecular Weight : 286.34 g/mol.
    • CAS Registry : 691873-13-9 .
  • Comparison : The trifluoromethyl group increases electronegativity and metabolic stability, diverging significantly from the diethyl-piperazine structure.

Comparative Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield Key Spectral Features (¹H NMR)
This compound Piperazine 2,5-Diethyl Not reported Not reported Predicted δ 1.0–1.2 ppm (ethyl CH₃)
2-(4-Benzyl-1-piperazinyl)ethanamine Piperazine 4-Benzyl 219 95% δ 7.18–7.27 (aromatic), δ 2.35–2.73 (piperazine/ethylamine)
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine Piperazine 4-(2,3-Dimethylphenyl) Not reported Not reported Expected δ 2.2–2.5 ppm (CH₃ on phenyl)
2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine Piperidine 3-Methyl; 2-(trifluoromethyl)phenyl 286.34 Not reported Predicted δ 4.0–4.5 ppm (CF₃ coupling)

Research Findings and Implications

  • Reactivity : Piperazine derivatives with electron-donating substituents (e.g., ethyl, benzyl) exhibit enhanced nucleophilicity, facilitating reactions with electrophiles like aldehydes or halides .
  • Pharmacological Potential: Substituents on the piperazine ring significantly influence receptor selectivity. For example, benzyl and dimethylphenyl groups may target serotonin or dopamine receptors, while diethyl groups could favor adrenergic receptors .
  • Synthetic Efficiency : High-yield syntheses (e.g., 95% for 2-(4-benzyl-1-piperazinyl)ethanamine ) suggest that similar protocols could be adapted for this compound, though steric effects of diethyl groups may require optimized reaction conditions.

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